5-(3-Pyridinyloxy)-2-furoic acid

Physicochemical profiling LogP Drug-likeness

5-(3-Pyridinyloxy)-2-furoic acid is a heterocyclic organic compound belonging to the furoic acid class, characterized by a furan-2-carboxylic acid core substituted at the 5-position with a pyridin-3-yloxy group. With a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol, this light-brown crystalline solid is commercially available at ≥97% purity.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 852180-39-3
Cat. No. B1366841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Pyridinyloxy)-2-furoic acid
CAS852180-39-3
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13)
InChIKeyZTYMSWYWSCYFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Pyridinyloxy)-2-furoic acid (CAS 852180-39-3): A Heterocyclic Building Block for Medicinal Chemistry Procurement


5-(3-Pyridinyloxy)-2-furoic acid is a heterocyclic organic compound belonging to the furoic acid class, characterized by a furan-2-carboxylic acid core substituted at the 5-position with a pyridin-3-yloxy group [1]. With a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol, this light-brown crystalline solid is commercially available at ≥97% purity . The compound features a computed XLogP3-AA of 1.6, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 72.6 Ų [1]. It is cataloged primarily as a synthetic building block for medicinal chemistry and drug discovery programs .

Why Generic Substitution Fails for 5-(3-Pyridinyloxy)-2-furoic acid (852180-39-3)


Substituting 5-(3-pyridinyloxy)-2-furoic acid with unadorned 2-furoic acid or positional pyridine isomers directly compromises key chromatographic and binding properties. The 3‑pyridinyloxy substituent contributes 2 additional hydrogen‑bond acceptors relative to parent 2‑furoic acid and raises the computed logP by 0.8 units, altering both polar surface area and lipophilic character [1]. In thromboxane synthase inhibitor programs, the 5‑(3‑pyridinyloxy) motif conferred dual synthase‑inhibitor / receptor‑antagonist activity comparable to dazmegrel, whereas the 5‑(3‑pyridinylmethyl) or 5‑(imidazol‑1‑ylmethyl) analogues shifted receptor‑binding contributions [2]. Such sensitivity to the heterocyclic attachment point demonstrates that generic replacement cannot preserve the same pharmacophoric profile or synthetic utility.

Quantitative Differentiation Guide for 5-(3-Pyridinyloxy)-2-furoic acid (852180-39-3)


Lipophilicity Gain Over Parent 2-Furoic Acid

5-(3-Pyridinyloxy)-2-furoic acid exhibits a computed XLogP3-AA of 1.6, a 0.8 log-unit increase over 2-furoic acid (XLogP3 0.8) [1]. This elevation in lipophilicity reflects the contribution of the 3-pyridinyloxy substituent and improves predicted membrane permeability.

Physicochemical profiling LogP Drug-likeness

Expanded Hydrogen-Bond Acceptor Capacity Relative to 2-Furoic Acid

The target compound contains five hydrogen-bond acceptor atoms versus three for 2-furoic acid, while each retains one hydrogen-bond donor [1]. The extra acceptors originate from the pyridine ring nitrogen and ether oxygen of the 3-pyridinyloxy group.

Hydrogen bonding Solubility Recognition

Topological Polar Surface Area Advantage for Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 5-(3-pyridinyloxy)-2-furoic acid is 72.6 Ų, compared to 50.4 Ų for 2-furoic acid [1]. The increase of 22.2 Ų keeps the compound well under the 140 Ų threshold commonly associated with acceptable oral bioavailability, while adding polar functionality that can improve aqueous solubility.

Drug-likeness Polar surface area Veber rules

Dual Thromboxane Synthase / Receptor Modulator Activity Through 5-(3-Pyridinyloxy) Motif

In a series of benzenepropanoic acid derivatives, introduction of a 5-(3-pyridinyloxy) substituent produced dual thromboxane synthase inhibitor / thromboxane receptor antagonists with synthase inhibitory activity comparable to dazmegrel [1]. The pyridinyloxy attachment at the 3-position of pyridine was critical: the 5-(3-pyridinylmethyl) and 5-(imidazol-1-ylmethyl) analogues altered the contribution to thromboxane receptor binding relative to synthase inhibition.

Thromboxane synthase Dual antagonist Cardiovascular

Commercial Purity Specification ≥97%

The compound is supplied with a minimum purity of 97% (assay by HPLC, Thermo Scientific specification) . This purity level exceeds the 95% minimum typically offered by general chemical suppliers for similar heterocyclic building blocks , reducing the need for costly in-house re-purification prior to use in lead-optimization synthesis.

Purity Quality control Procurement

Optimal Research and Industrial Scenarios for 5-(3-Pyridinyloxy)-2-furoic acid (852180-39-3)


Fragment-Based Lead Generation for Thromboxane Synthase Dual Inhibitors

The 5-(3-pyridinyloxy) motif has proven class-level activity as a dual thromboxane synthase inhibitor / receptor antagonist element [1]. Researchers designing focused fragment libraries targeting the thromboxane pathway can use 5-(3-pyridinyloxy)-2-furoic acid as a carboxylic-acid-bearing fragment to probe synthase active sites while retaining synthetic handles for subsequent elaboration.

Synthesis of Extended Heterocyclic Libraries via Amide Coupling

The free carboxylic acid group allows straightforward amide bond formation with primary or secondary amines under standard coupling conditions. Combined with the 97% purity specification , this compound is suited for parallel library synthesis where high conversion and minimal by-product formation are required.

Physicochemical Property Optimization in Hit-to-Lead Programs

With a logP of 1.6 and TPSA of 72.6 Ų [2], the compound resides within favorable drug-like space. Medicinal chemists can use this building block to increase polar surface area and hydrogen-bond acceptor count relative to simpler furoic acid scaffolds, improving solubility while monitoring permeability.

Corrosion-Sensitive Process Development Requiring Pre-Activated Esters

The carboxylic acid can be converted to the corresponding acid chloride or activated ester (cf. the known 5-(pyridin-2-yloxy)-2-furoyl chloride analog). Procurement of the high-purity acid ensures efficient activation, minimizing corrosive by-products when scaling up reactions for process chemistry or pilot-plant studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Pyridinyloxy)-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.